molecular formula C8H7F3O2 B152197 4-(Trifluoromethoxy)benzyl alcohol CAS No. 1736-74-9

4-(Trifluoromethoxy)benzyl alcohol

Cat. No. B152197
CAS RN: 1736-74-9
M. Wt: 192.13 g/mol
InChI Key: ZLSOZAOCYJDPKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Trifluoromethoxy)benzyl alcohol can involve Friedel-Crafts alkylations, as demonstrated in the synthesis of di- or triarylmethanes using trifluoromethanesulfonic acid as a catalyst . This suggests that similar methods could potentially be applied to synthesize 4-(Trifluoromethoxy)benzyl alcohol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)benzyl alcohol would include a benzyl alcohol moiety and a trifluoromethoxy group. The presence of the trifluoromethoxy group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect, which could affect the reactivity of the benzyl alcohol group .

Chemical Reactions Analysis

The chemical reactivity of benzylic alcohols is highlighted in the synthesis of benzyl ethers using trifluoromethanesulfonic acid . The trifluoromethoxy group in 4-(Trifluoromethoxy)benzyl alcohol would likely make the alcohol more susceptible to electrophilic attack due to the electron-withdrawing nature of the trifluoromethoxy group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Trifluoromethoxy)benzyl alcohol are not directly reported in the provided papers, the properties of related compounds suggest that it would be a stable compound under a variety of conditions. The trifluoromethoxy group is known to confer stability to the benzyl alcohol, making it resistant to oxidation and other reactions . The benzylic triflates discussed in paper also suggest that the benzylic position in such compounds is reactive and can be used to initiate polymerization reactions, indicating potential applications in materials science.

Scientific Research Applications

Photocatalytic Oxidation

4-(Trifluoromethoxy)benzyl alcohol has been studied for its role in photocatalytic oxidation. It is one of several derivatives of benzyl alcohol that have been converted into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere, showing high conversion and selectivity. This reaction proceeds under both UV-light and visible light irradiation, attributed to a surface complex formed by the adsorption of a benzyl alcoholic compound on the TiO2 surface (Higashimoto et al., 2009).

Alcohol Protecting Group in Glycosylation

The compound has been used as a stable and sterically minimal alcohol protecting group in glycosylation reactions. 4-Trifluoromethylbenzenepropargyl ethers, when combined with the 4,6-O-benzylidene protecting group, result in highly beta-selective glycosylation reactions of 2-O-(4-trifluoromethylbenzenepropargyl)-protected mannosyl donors (Crich & Karatholuvhu, 2008).

Benzylation of Alcohols

It has been involved in the benzylation of alcohols. The synthesis of 2-benzyloxy-1-methylpyridinium triflate, a stable organic salt, can convert alcohols into benzyl ethers upon warming. This includes the benzylation of a range of alcohols in good to excellent yield, demonstrating its versatility in chemical synthesis (Poon & Dudley, 2006).

Role in Organic Synthesis

4-(Trifluoromethoxy)benzyl alcohol's role extends to various organic synthesis applications. For instance, it has been used in the development of trifluoromethyl-β-amino alcohol, which led to the synthesis of glutamic acid and glutamine peptides that exhibited inhibitory activity against severe acute respiratory syndrome coronavirus protease (Sydnes et al., 2006).

Alcohol Deoxytrifluoromethylation

Recent studies have explored deoxytrifluoromethylation of alcohols using benzoxazolium salts for C(sp3)-CF3 bond formation. This highlights its potential in medicinal chemistry, especially for incorporating trifluoromethyl groups into drug-like molecules (Intermaggio et al., 2022).

Safety And Hazards

“4-(Trifluoromethoxy)benzyl alcohol” causes severe skin burns and eye damage. It may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSOZAOCYJDPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169637
Record name 4-(Trifluoromethoxy)benzyl alcohol
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Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzyl alcohol

CAS RN

1736-74-9
Record name 4-(Trifluoromethoxy)benzenemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=1736-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
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Record name 1736-74-9
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Synthesis routes and methods I

Procedure details

8.55 g of 4-trifluoromethoxybenzaldehyde, 0.63 g of bis(triphenylphosphine) palladium dichloride and 6.12 g of sodium formate were placed in a flask fitted with a reflux condenser, 45 ml of DMF were added and the mixture was stirred and heated at 110° C. The course of the reaction was monitored by means of GC. After conversion was complete (GC monitoring), the reaction mixture was allowed to cool to 21° C. and the catalyst was separated off by filtration through silica gel. The filter was rinsed with methyl tert-butyl ether and the filtrate washed with 3×100 ml of water in order to remove the DMF. This gave 6.0 g (69% of theory) of 4-trifluoromethoxybenzyl alcohol.
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of lithium aluminium hydride in diethyl ether (1.0M, 69.4 ml) was added dropwise to a stirred solution of 4-(trifluoromethoxy)benzonitrile (6.0 g) in diethyl ether (120 ml) over 15 minutes. Water (2.66 ml), 10% sodium hydroxide solution (2.66 ml) and water (7.98 ml) were then added successively, dropwise. The precipitated solid was filtered off and washed with diethyl ether. The filtrate and washings were combined and evaporated under reduced pressure to give 4-(trifluoromethoxy)benzyl alcohol, N.M.R. in deuteriochloroform: δ2.3 (1H,s), 4.65 (2H,s), 7.2 (2H,d), 7.35 (2H,d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
69.4 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.98 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)benzyl alcohol
Reactant of Route 2
4-(Trifluoromethoxy)benzyl alcohol
Reactant of Route 3
4-(Trifluoromethoxy)benzyl alcohol
Reactant of Route 4
4-(Trifluoromethoxy)benzyl alcohol
Reactant of Route 5
4-(Trifluoromethoxy)benzyl alcohol
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethoxy)benzyl alcohol

Citations

For This Compound
26
Citations
E Stupperich, R Konle, C Eckerskorn - Biochemical and biophysical …, 1996 - Elsevier
In vitro experiments with 3,4-dimethoxybenzoate-inducedSporomusaenzymes evaluated a broad O-methyl ether cleavage capacity. The O-demethylase activity hydrolized the methyl-…
Number of citations: 17 www.sciencedirect.com
A Kumar, BA Shah - Organic letters, 2015 - ACS Publications
A metal-free oxidative coupling of styrenes and benzyl alcohols with arenes has been developed for the synthesis of biaryls. The reaction features a conspicuous benzylic C–C bond …
Number of citations: 42 pubs.acs.org
J Cherian, I Choi, A Nayyar… - Journal of medicinal …, 2011 - ACS Publications
The (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine named PA-824 (1) has demonstrated antitubercular activity in vitro and in animal models …
Number of citations: 42 pubs.acs.org
MA Even, SH Lee, J Wang, Z Chen - The Journal of Physical …, 2006 - ACS Publications
Sum frequency generation (SFG) vibrational spectroscopy was used to detect the presence of trifluoromethyl groups on the surface of 4-(trifluoromethyl)benzyl alcohol (TFMBA) in air. …
Number of citations: 12 pubs.acs.org
TF Borgati, RB Alves, RR Teixeira… - Journal of the Brazilian …, 2013 - SciELO Brasil
Thirteen triazole derivatives bearing halogenated benzyl substituents were synthesized using the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a leading example of the click …
Number of citations: 64 www.scielo.br
AS Nair, AK Singh, A Kumar, S Kumar, S Sukumaran… - Processes, 2022 - mdpi.com
As people around the world regard 2020 as the year of COVID-19, the medical community considers this year to be the second-best year, shared with the year 1996, with respect to the …
Number of citations: 23 www.mdpi.com
H Mei, AM Remete, Y Zou, H Moriwaki, S Fustero… - Chinese Chemical …, 2020 - Elsevier
Eleven new fluorine-containing FDA-approved drugs have been profiled and details of their discovery and preparation are discussed. Therapeutic areas include schizophrenia, migraine…
Number of citations: 160 www.sciencedirect.com
A Balupuri, MH Lee, S Chae, E Jung, W Yoon… - European Journal of …, 2018 - Elsevier
Autotaxin (ATX) is a potential target for the treatment of various cancers. A new series of ATX inhibitors was rationally designed and synthesized based on our previous study. Biological …
Number of citations: 9 www.sciencedirect.com
RJ Kearsey, BM Alston, ME Briggs, RL Greenaway… - Chemical …, 2019 - pubs.rsc.org
Porous liquids are an emerging class of materials and to date little is known about how to best design their properties. For example, bulky solvents are required that are size-excluded …
Number of citations: 70 pubs.rsc.org
M Haibo, MR Attila, Z Yupiao, M Hiroki… - Chinese Chemical …, 2020 - ccspublishing.org.cn
作者简介: Haibo Mei obtained his B. Sc. in 2009 and Ph. D. in 2014 in organic chemistry from Nanjing University. Then he joined Nanjing University as a research fellow in the area of …
Number of citations: 3 www.ccspublishing.org.cn

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